1-Iodo-4-isopropyl-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

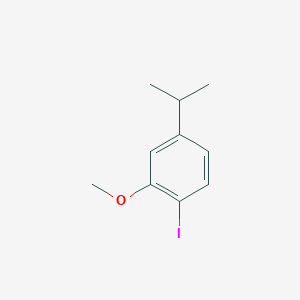

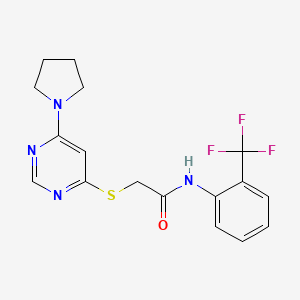

1-Iodo-4-isopropyl-2-methoxybenzene is a chemical compound with the molecular formula C10H13IO . It has a molecular weight of 276.11 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Iodo-4-isopropyl-2-methoxybenzene consists of an iodine atom attached to a benzene ring, which also carries an isopropyl group and a methoxy group . The exact mass of the molecule is 276.00111 g/mol .Physical And Chemical Properties Analysis

1-Iodo-4-isopropyl-2-methoxybenzene has a molecular weight of 276.11 g/mol and a monoisotopic mass of 276.00111 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 136 .Scientific Research Applications

Liquid-phase Oxidation

1-Iodo-4-isopropyl-2-methoxybenzene, as a variant of 1-isopropyl-4-methoxybenzene, is relevant in studies of liquid-phase oxidation with oxygen to produce hydroperoxides. Such oxidation processes are significant in understanding the kinetics and mechanisms involved in the formation of specific organic compounds (Zawadiak et al., 2003).

Homocoupling and Hydroxylation

The compound also finds application in palladium-catalyzed oxidative homocoupling and hydroxylation, particularly in reactions involving C(sp2)−H bond activation. This is crucial for creating functionalized, synthetically useful compounds (Guo et al., 2017).

Epoxide Cleavage

Another area of application is the cleavage of epoxides into halohydrins, where 1-Iodo-4-isopropyl-2-methoxybenzene aids in the formation of vicinal iodo alcohols and bromo alcohols under neutral and mild conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Cross-Coupling Reactions

In the field of organic synthesis, its utility extends to palladium-catalyzed cross-coupling reactions. Such processes are pivotal in the synthesis of complex organic molecules, including pharmaceuticals (Denmark & Wang, 2005).

Guest-induced Assembly

1-Iodo-4-isopropyl-2-methoxybenzene plays a role in the guest-induced assembly of molecular structures, such as tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand, which are important for understanding molecular recognition and self-assembly mechanisms in chemistry (Kobayashi et al., 2003).

Structural Studies

The compound is also relevant in structural studies, such as investigating the orientational isomerism controlled by electronic environments in self-assembling heterodimeric capsules, offering insights into molecular interactions and structural dynamics (Kobayashi et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Iodo-4-isopropyl-2-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 1-Iodo-4-isopropyl-2-methoxybenzene affects the aromaticity of the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The compound’s molecular weight (27612 g/mol) and its physical form (liquid) suggest that it may have good bioavailability

Result of Action

The result of the action of 1-Iodo-4-isopropyl-2-methoxybenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate, reforming the aromaticity of the benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Iodo-4-isopropyl-2-methoxybenzene. For instance, the compound is stored in a refrigerator to maintain its stability . Additionally, the compound is shipped at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name |

1-iodo-2-methoxy-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJTVYBIFNPFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-isopropyl-2-methoxybenzene | |

CAS RN |

1240304-64-6 |

Source

|

| Record name | 1-Iodo-4-isopropyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)

![3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide](/img/structure/B2380232.png)

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)

![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)

![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)